molecular formula C10H14N2O3 B2883902 Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate CAS No. 1823403-50-4

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B2883902
CAS No.: 1823403-50-4
M. Wt: 210.233
InChI Key: BQPHECGZHZFRNO-UHFFFAOYSA-N
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Description

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl ester at position 3, a branched butan-2-yl group at position 1, and a formyl group at position 4. Its structure combines electronic and steric features that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 1-butan-2-yl-5-formylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-7(2)12-8(6-13)5-9(11-12)10(14)15-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPHECGZHZFRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with hydrazine derivatives, followed by formylation and alkylation steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as Amberlyst-70 to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Substituent at Position 1 Key Properties
Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate Butan-2-yl (branched alkyl) Enhanced lipophilicity; steric hindrance may reduce enzymatic hydrolysis
Methyl 1-methyl-1H-pyrazole-3-carboxylate Methyl Lower molecular weight (172.15 g/mol); higher aqueous solubility
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate Tetrafluoropropyl Fluorinated group increases stability and electronegativity; potential resistance to oxidation

Analysis :

  • Fluorinated substituents (e.g., tetrafluoropropyl) enhance chemical inertness and may improve blood-brain barrier penetration in drug design .

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Reactivity and Applications
This compound Formyl (CHO) Electrophilic site for nucleophilic addition; useful in Schiff base formation
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Hydroxy (OH) Hydrogen-bond donor; may enhance solubility but limits further derivatization
Benzyl 5-methyl-1H-pyrazole-3-carboxylate Methyl Non-polar; likely lower reactivity, suited for hydrophobic interactions

Analysis :

  • The formyl group distinguishes the target compound by enabling conjugation reactions (e.g., with amines or hydrazines), a critical feature in prodrug design .
  • Hydroxy or methyl groups at position 5 reduce electrophilicity, favoring stability over reactivity .

Ester Group Variations

Compound Name Ester Group Hydrolysis Rate and Bioavailability
This compound Methyl ester Faster hydrolysis than benzyl esters; moderate metabolic stability
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Ethyl ester Slower hydrolysis than methyl; increased lipophilicity
Benzyl 5-methyl-1H-pyrazole-3-carboxylate Benzyl ester Highly resistant to hydrolysis; prolonged half-life but poor aqueous solubility

Analysis :

  • Methyl esters balance hydrolytic lability and bioavailability, making them common in prodrugs .
  • Benzyl esters are more stable but may require enzymatic cleavage for activation .

Notes

  • The formyl group offers unique reactivity for post-synthetic modifications, positioning the target compound as a versatile intermediate in medicinal chemistry .
  • Steric effects from the butan-2-yl group may reduce interaction with flat binding pockets but improve selectivity for hydrophobic targets .

Biological Activity

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate, also known as methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate, is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical formula: C10H14N2O3C_{10}H_{14}N_{2}O_{3} with a molecular weight of approximately 210.23 g/mol. Its structure features a pyrazole ring substituted with a butan-2-yl group and a formyl group, which are critical for its biological activity.

Synthesis

The synthesis typically involves the cyclization of β-keto esters with hydrazine derivatives, followed by formylation and alkylation steps. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole derivatives against bacterial strains, suggesting that structural modifications can enhance their efficacy against specific pathogens .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Pyrazole compounds have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in several studies. One notable study examined the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that certain derivatives exhibited significant cytotoxicity, particularly when used in combination with established chemotherapeutic agents like doxorubicin . The mechanism appears to involve apoptosis induction and inhibition of cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. For instance, it may inhibit kinases or other proteins that play crucial roles in tumor growth and inflammation.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
Methyl 1-methyl-5-formyl-1H-pyrazole-3-carboxylateModerate antitumor activity
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateStrong anti-inflammatory properties
Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxamideEnhanced antimicrobial effects

The presence of the sec-butyl group in this compound differentiates it from other derivatives, potentially influencing its reactivity and biological activity.

Study on Antitumor Activity

In a research study focusing on breast cancer treatment, this compound was combined with doxorubicin. The results indicated a synergistic effect that significantly enhanced cytotoxicity in resistant cancer cell lines. The study concluded that this pyrazole derivative could be a promising candidate for further development in cancer therapy .

Exploration of Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of pyrazoles, including this compound. The findings suggested that these compounds could effectively reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Q & A

What are the optimal synthetic routes for Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate, considering regioselectivity and yield?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. Key steps include:

  • Regioselective alkylation : Introduce the butan-2-yl group at the N1 position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to ensure regiocontrol .
  • Formylation : Use formic acid or Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the C5 position. Temperature control (0–5°C) minimizes side reactions .
  • Esterification : Methyl esterification at C3 can be achieved via direct coupling of carboxylic acid precursors with methanol under acid catalysis .
    Scalability : Continuous flow reactors optimize large-scale production by maintaining consistent temperature and pressure, improving yield (>85%) and purity .

How can advanced spectroscopic techniques and X-ray crystallography confirm the structure of this compound?

Level: Basic
Methodological Answer:

  • NMR Analysis : Use ¹H/¹³C NMR to assign substituents. The formyl proton appears as a singlet at ~9.8–10.0 ppm, while the butan-2-yl group shows characteristic splitting patterns for isopropyl protons .
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refinement using SHELXL (via Olex2 or similar software) resolves bond angles and torsional strain in the pyrazole ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of COOCH₃ at m/z [M−59]⁺) .

What methodologies are recommended for analyzing the compound's stability under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow (10°C/min). The ester group typically degrades at 150–200°C, releasing CO and CO₂ .
  • pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC-UV at 254 nm. The formyl group is prone to hydrolysis under alkaline conditions (pH >10) .
  • Light Sensitivity : Conduct accelerated aging under UV light (254 nm) for 72 hours. FTIR tracks carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) due to photodegradation .

How can computational models predict the compound's reactivity and interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., formyl group at C5) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The carboxylate group forms hydrogen bonds with Arg120, while the formyl group stabilizes hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .

What strategies address contradictions in biological activity data across different studies?

Level: Advanced
Methodological Answer:

  • Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial IC₅₀ values) using standardized protocols (CLSI guidelines). Apply statistical weighting to account for variability in cell lines or microbial strains .
  • Structural Analog Comparison : Compare bioactivity with analogs (e.g., ethyl vs. methyl esters). Reduced potency in methyl derivatives may stem from lower lipophilicity (logP difference ~0.5) .
  • Mechanistic Profiling : Use CRISPR-Cas9 knockout models to validate target specificity. For example, knockdown of NF-κB in macrophages clarifies anti-inflammatory activity discrepancies .

What are the challenges in characterizing hydrogen-bonding networks in crystalline forms of this compound?

Level: Advanced
Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The formyl oxygen often acts as an acceptor, bonding with NH groups in adjacent molecules .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves weak C–H···O interactions (2.5–3.0 Å). SHELXL refinement with anisotropic displacement parameters improves accuracy .
  • Thermal Ellipsoid Plots : Visualize disorder in the butan-2-yl chain using Olex2. Apply restraints to model torsional flexibility without overfitting .

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